

physicochemical properties of 3,4-Dihydro-7methoxy-4-oxoquinazolin-6-yl acetate

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Compound of Interest

3,4-Dihydro-7-methoxy-4oxoquinazolin-6-yl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of **3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate** (CAS No: 179688-53-0). This quinazoline derivative is a compound of significant interest in pharmaceutical research, particularly for its potential as an anticancer agent.

Chemical Identity and Structure

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a bicyclic heterocyclic compound. Its structure consists of a quinazolin-4-one scaffold, which is a fusion of benzene and pyrimidine rings, with a keto group at position 4. It features a methoxy group at position 7 and an acetate ester at position 6, which can enhance solubility and reactivity.[1]

- IUPAC Name: 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate
- CAS Number: 179688-53-0[1][2]
- Molecular Formula: C11H10N2O4[1][2][3][4]
- Synonyms: 6-Acetoxy-7-methoxy-3H-quinazolin-4-one, 4-hydroxy-7-methoxyquinazolin-6-yl acetate, Gefitinib Impurity 3[2][5][6]



- Canonical SMILES: CC(=O)Oc1cc2c(cc1OC)[nH]cnc2=O[4]
- InChi Key: SOLQIFINSOHAQD-UHFFFAOYSA-N[4][7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug development and various synthetic processes.[1] The quantitative data are summarized in the tables below.

Table 1: General Physicochemical Data

Property	Value	Source(s)
Molecular Weight	234.21 g/mol	[1][2][4]
Appearance	Yellow solid or powder-to- crystal; Brown solid powder	[1][2]
Melting Point	293 °C	[1][2][3]
Boiling Point (Predicted)	390.5 ± 52.0 °C at 760 mmHg	[2][3]
Density	1.39 - 1.395 g/cm ³	[1][3]

| Solubility | Moderately soluble in DMSO and methanol |[1] |

Table 2: Calculated and Predictive Properties

Property	Value	Source(s)
pKa (Predicted)	0.67 ± 0.20	[3]
XLogP3	0.4	[2]
LogP	0.85700	[3]
Vapor Pressure	0 mmHg at 25°C	[2][3]
Flash Point	189.979 °C to 227.398 °C	[2][3]
Refractive Index	1.612	[2][3]



| Polar Surface Area (PSA) | 81.28 Å² |[3] |

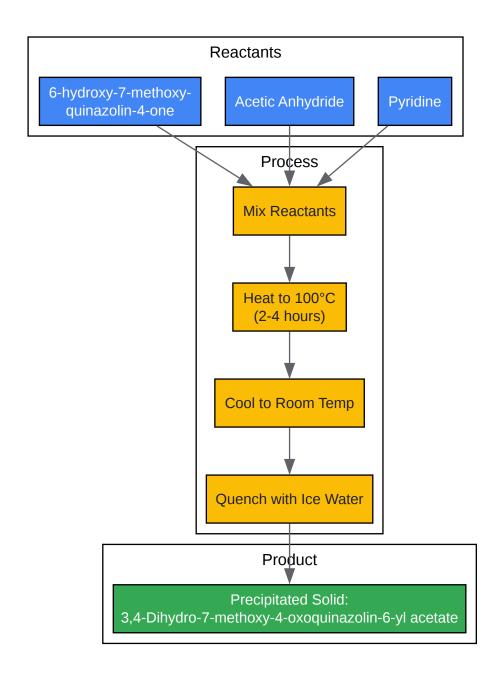
Experimental Protocols

Synthesis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

A common laboratory-scale synthesis protocol is detailed below.

- Reactants:
 - 6-hydroxy-7-methoxyquinazolin-4-one (1.92 g, 10 mmol)[8]
 - Acetic anhydride (20 mL)[8]
 - Pyridine (4 mL)[8]
- · Methodology:
 - 6-Hydroxy-7-methoxyquinazolin-4-one is added to a reaction vessel containing acetic anhydride.[8]
 - Pyridine is introduced slowly to the mixture while stirring.[8]
 - The reaction mixture is then heated to 100 °C and maintained at this temperature for 2 to 4 hours.[2][5][8]
 - After the reaction is complete, the mixture is cooled to ambient room temperature.[8]
 - The reaction is quenched by the addition of ice water, which causes the product to precipitate.[8]
 - The resulting white solid, 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, is collected. This method has reported yields as high as 99%.[5][8]





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Caption: Synthetic workflow for **3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate**.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] Its primary mechanism of action involves the dual inhibition of key cellular targets.[1]

Foundational & Exploratory



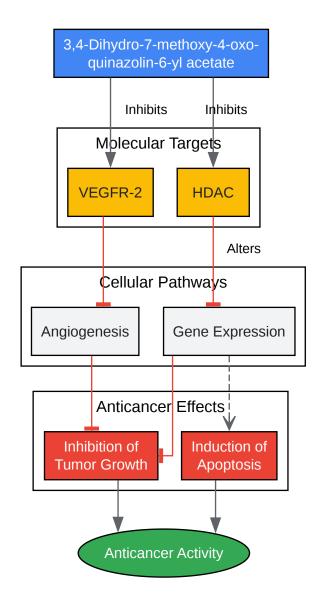


 Primary Targets: The principal molecular targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC).[1][5][8]

Mode of Action:

- VEGFR-2 Inhibition: VEGFR-2 is a critical receptor protein involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
 By inhibiting VEGFR-2, the compound disrupts the blood supply to tumors.[1]
- HDAC Inhibition: HDACs are a class of enzymes that play a crucial role in regulating gene expression by altering chromatin structure. Inhibition of HDACs can lead to the reexpression of tumor suppressor genes, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells.[1]
- Therapeutic Potential: The dual inhibition of these pathways can lead to potent anti-cancer effects.[1] Studies have shown its inhibitory activity against the human breast cancer cell line MCF-7.[5][8] Furthermore, related quinazolinone derivatives have been shown to suppress cell viability in gastric (AGS) and lung (A549) cancer cells by inhibiting markers associated with the epithelial-mesenchymal transition, a key process in cancer metastasis.[1]





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Caption: Proposed mechanism of action via dual inhibition of VEGFR-2 and HDAC.

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